molecular formula C18H18O6 B12725882 6H-Benzofuro(3,2-C)(1)benzopyran-4-ol, 6a,11a-dihydro-2,3,9-trimethoxy-, (6ar-cis)- CAS No. 56841-82-8

6H-Benzofuro(3,2-C)(1)benzopyran-4-ol, 6a,11a-dihydro-2,3,9-trimethoxy-, (6ar-cis)-

Cat. No.: B12725882
CAS No.: 56841-82-8
M. Wt: 330.3 g/mol
InChI Key: APDOGYRSSCEXNB-LRDDRELGSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3,9-trimethoxypterocarpan can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .

Scientific Research Applications

4-Hydroxy-2,3,9-trimethoxypterocarpan has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3,9-trimethoxypterocarpan involves its interaction with cellular targets, leading to various biological effects. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes. In cancer cells, it induces apoptosis through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxy-2,3,9-trimethoxypterocarpan is unique due to its specific substitution pattern and the presence of a hydroxy group at the 4-position. This structural feature contributes to its distinct biological activities and reactivity compared to other pterocarpans .

Properties

CAS No.

56841-82-8

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

(6aR,11aR)-2,3,9-trimethoxy-6a,11a-dihydro-6H-[1]benzofuro[3,2-c]chromen-4-ol

InChI

InChI=1S/C18H18O6/c1-20-9-4-5-10-12-8-23-17-11(16(12)24-13(10)6-9)7-14(21-2)18(22-3)15(17)19/h4-7,12,16,19H,8H2,1-3H3/t12-,16-/m0/s1

InChI Key

APDOGYRSSCEXNB-LRDDRELGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)[C@@H]3COC4=C(C(=C(C=C4[C@@H]3O2)OC)OC)O

Canonical SMILES

COC1=CC2=C(C=C1)C3COC4=C(C(=C(C=C4C3O2)OC)OC)O

Origin of Product

United States

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